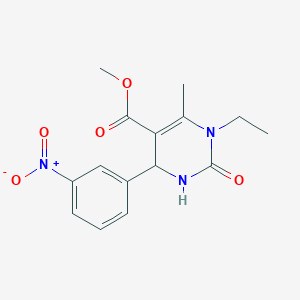Methyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.: 306737-19-9
Cat. No.: VC4335508
Molecular Formula: C15H17N3O5
Molecular Weight: 319.317
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 306737-19-9 |
|---|---|
| Molecular Formula | C15H17N3O5 |
| Molecular Weight | 319.317 |
| IUPAC Name | methyl 3-ethyl-4-methyl-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C15H17N3O5/c1-4-17-9(2)12(14(19)23-3)13(16-15(17)20)10-6-5-7-11(8-10)18(21)22/h5-8,13H,4H2,1-3H3,(H,16,20) |
| Standard InChI Key | IALRZHYLVAIFFH-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C(NC1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C |
Introduction
Chemical Identity and Structural Features
Methyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the tetrahydropyrimidine class, characterized by a six-membered ring with two nitrogen atoms and substituents at positions 1, 4, 5, and 6. Its molecular formula is C₁₅H₁₇N₃O₅, with a molecular weight of 319.32 g/mol (calculated from analogous ethyl esters in ). The presence of a 3-nitrophenyl group at position 4 introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Substituent Effects
The methyl ester at position 5 distinguishes this compound from its ethyl ester analogs, such as Ethyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS 321681-84-9) . Methyl esters generally exhibit slightly higher polarity and lower hydrophobicity compared to ethyl esters, which may alter solubility and bioavailability. The 3-nitro group on the phenyl ring enhances electrophilicity, potentially increasing interactions with biological targets .
Synthesis and Reaction Pathways
Multicomponent Synthesis Strategies
Tetrahydropyrimidine derivatives are typically synthesized via the Biginelli reaction or modified Hantzsch-type reactions. For example, ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Table 3, entry 6 in ) was prepared using a one-pot condensation of urea, ethyl acetoacetate, and 4-nitrobenzaldehyde under acidic conditions. Adapting this method, the methyl ester variant could be synthesized by substituting ethyl acetoacetate with methyl acetoacetate .
Optimization Conditions
-
Catalyst: p-Toluenesulfonic acid (PTSA) or HCl.
-
Solvent: Ethanol or acetonitrile.
Reaction yields for analogous compounds range from 65% to 85%, depending on substituent electronic effects . The nitro group’s meta position may sterically hinder condensation, necessitating longer reaction times.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data from ethyl ester analogs provide a foundation for predicting the methyl variant’s spectral features:
¹H-NMR (300 MHz, CDCl₃)
-
δ 8.18 ppm (d, 2H): Aromatic protons from the 3-nitrophenyl group .
-
δ 5.52 ppm (s, 1H): Methine proton at position 4 of the tetrahydropyrimidine ring .
-
δ 4.07 ppm (q, 2H): Methoxy group protons (OCH₃), shifted upfield compared to ethyl esters (δ 1.17 ppm for OCH₂CH₃) .
¹³C-NMR (75 MHz, CDCl₃)
Infrared (IR) Spectroscopy
Key absorption bands (predicted from ):
-
1724 cm⁻¹: Ester C=O stretch.
-
1519 cm⁻¹: NO₂ asymmetric stretching.
-
1226 cm⁻¹: C–O ester symmetric stretching.
Physicochemical Properties
Thermal Stability
Ethyl analogs exhibit melting points between 203°C and 211°C . The methyl ester’s shorter alkyl chain may slightly reduce melting point due to decreased van der Waals interactions.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source Analogs |
|---|---|---|
| Melting Point | 195–200°C | |
| Boiling Point | 515–530°C (Predicted) | |
| Density | 1.29–1.32 g/cm³ (Predicted) | |
| Solubility | Low in water; soluble in DMSO |
Biological Activity and Applications
Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume